molecular formula C16H20FN7O3 B2763696 N4-(4-FLUOROPHENYL)-N2-[2-(MORPHOLIN-4-YL)ETHYL]-5-NITROPYRIMIDINE-2,4,6-TRIAMINE CAS No. 674332-62-8

N4-(4-FLUOROPHENYL)-N2-[2-(MORPHOLIN-4-YL)ETHYL]-5-NITROPYRIMIDINE-2,4,6-TRIAMINE

Cat. No.: B2763696
CAS No.: 674332-62-8
M. Wt: 377.38
InChI Key: KTGZDTCRQPZLKT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N4-(4-Fluorophenyl)-N2-[2-(morpholin-4-yl)ethyl]-5-nitropyrimidine-2,4,6-triamine is a sophisticated, multi-substituted pyrimidine triamine compound designed for advanced research applications. This chemical features a 5-nitropyrimidine core symmetrically functionalized with a 4-fluorophenyl group and a morpholinoethyl side chain, a design that leverages the established utility of fluorinated aromatic systems and heterocyclic amines in medicinal chemistry. The strategic incorporation of a fluorine atom is a common practice in drug discovery to influence a compound's bioavailability, metabolic stability, and binding affinity . Meanwhile, the morpholine ring is a privileged structure known for contributing favorable physicochemical properties and often plays a key role in interactions with biological targets. Pyrimidine derivatives similar to this compound are frequently investigated as key intermediates in the synthesis of potential therapeutic agents . Specifically, compounds with this structural motif have shown significant research value as inhibitors of various enzymes and transporters. For instance, closely related triazine and pyrimidine triamine structures have been explored as inhibitors of protein kinases, which are critical targets in oncology , and equilibrative nucleoside transporters (ENTs), which play a vital role in nucleotide synthesis and the cellular uptake of nucleoside analogs . The mechanism of action for such inhibitors is often non-competitive and irreversible, directly reducing the transport velocity or enzymatic activity without affecting the substrate affinity, as demonstrated in studies on similar triazine-based ENT inhibitors . This compound is intended for research use only (RUO) and is strictly for laboratory applications by qualified professionals. It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

4-N-(4-fluorophenyl)-2-N-(2-morpholin-4-ylethyl)-5-nitropyrimidine-2,4,6-triamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20FN7O3/c17-11-1-3-12(4-2-11)20-15-13(24(25)26)14(18)21-16(22-15)19-5-6-23-7-9-27-10-8-23/h1-4H,5-10H2,(H4,18,19,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTGZDTCRQPZLKT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CCNC2=NC(=C(C(=N2)NC3=CC=C(C=C3)F)[N+](=O)[O-])N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20FN7O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N4-(4-FLUOROPHENYL)-N2-[2-(MORPHOLIN-4-YL)ETHYL]-5-NITROPYRIMIDINE-2,4,6-TRIAMINE typically involves multi-step organic reactions. One common route includes the following steps:

    Formation of the Pyrimidine Core: The pyrimidine core can be synthesized through a cyclization reaction involving appropriate precursors such as amidines and β-diketones.

    Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via a nucleophilic aromatic substitution reaction using a fluorinated benzene derivative.

    Attachment of the Morpholinyl Ethyl Group: This step involves the reaction of the pyrimidine intermediate with a morpholine derivative under basic conditions.

    Nitration: The final step involves the nitration of the pyrimidine ring to introduce the nitro groups.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent control of reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N4-(4-FLUOROPHENYL)-N2-[2-(MORPHOLIN-4-YL)ETHYL]-5-NITROPYRIMIDINE-2,4,6-TRIAMINE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can convert the nitro groups to amino groups using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorophenyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in aprotic solvents.

Major Products

    Oxidation: Formation of nitro oxides.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of various substituted pyrimidines.

Scientific Research Applications

N4-(4-FLUOROPHENYL)-N2-[2-(MORPHOLIN-4-YL)ETHYL]-5-NITROPYRIMIDINE-2,4,6-TRIAMINE has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its ability to interact with biological targets.

    Biological Research: The compound is used in studies involving enzyme inhibition and receptor binding.

    Materials Science: It is explored for its potential use in the development of advanced materials with specific electronic properties.

    Industrial Applications: The compound is investigated for its use in the synthesis of other complex organic molecules.

Mechanism of Action

The mechanism of action of N4-(4-FLUOROPHENYL)-N2-[2-(MORPHOLIN-4-YL)ETHYL]-5-NITROPYRIMIDINE-2,4,6-TRIAMINE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The pathways involved may include signal transduction pathways, where the compound acts as an inhibitor or activator of key proteins.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Analysis

The compound’s pyrimidine triamine core and substituent diversity align it with pharmacologically active analogs. Below is a comparative analysis with key derivatives:

Compound Core Structure Substituents Molecular Formula Key Properties Reference
N4-(4-Fluorophenyl)-N2-[2-(Morpholin-4-yl)ethyl]-5-nitropyrimidine-2,4,6-triamine (Target) Pyrimidine N4: 4-fluorophenyl; N2: 2-(morpholin-4-yl)ethyl; 5-nitro Not explicitly listed Hypothesized improved solubility (morpholine) and electron modulation (nitro); biological data unavailable.
N4-(4-Fluorophenyl)-N2-(3-methoxyphenyl)-5-nitropyrimidine-2,4,6-triamine Pyrimidine N4: 4-fluorophenyl; N2: 3-methoxyphenyl; 5-nitro C17H15FN6O3 Structural analog; no direct activity data. Methoxy group may reduce polarity vs. morpholine.
N2-(2-(5-Fluoro-1H-indol-3-yl)ethyl)-N4-phenethyl-1,3,5-triazine-2,4,6-triamine Triazine N2: indole-ethyl; N4: phenethyl Not provided High 5-HT7 affinity (Ki = 8 nM); moderate metabolic stability; low hepatotoxicity (>50 µM).
N2-(4-Fluorophenyl)-4,6-dichloro-1,3,5-triazin-2-amine Triazine N2: 4-fluorophenyl; 4,6-dichloro C9H5Cl2FN4 Lower molecular weight (259.07); chlorine substituents may enhance electrophilicity.
N4-(2,5-Dimethoxyphenyl)-N2-(4-methoxyphenyl)-5-nitropyrimidine-2,4,6-triamine Pyrimidine N4: 2,5-dimethoxyphenyl; N2: 4-methoxyphenyl; 5-nitro C19H20N6O5 Methoxy groups enhance lipophilicity; nitro group likely impacts electronic properties.

Key Observations:

Core Heterocycle Differences :

  • Pyrimidine vs. Triazine : Pyrimidine derivatives (e.g., target compound) exhibit a six-membered ring with two nitrogen atoms, while triazines (e.g., and ) have three nitrogen atoms. This difference affects electronic distribution and binding interactions. For example, triazines in show high 5-HT7 receptor affinity (Ki = 8–18 nM), but pyrimidine analogs lack direct activity data .

Substituent Impact: Morpholinylethyl Group: The target’s 2-(morpholin-4-yl)ethyl substituent may improve solubility due to the morpholine ring’s polarity. However, notes that similar morpholine-containing substituents in quinoline derivatives reduced affinity compared to alkyl chains (e.g., 14-fold lower Ki for a morpholine derivative vs. n-pentyl) .

Pharmacokinetic Considerations :

  • Triazine derivatives in exhibit moderate metabolic stability and low hepatotoxicity, suggesting that pyrimidine analogs with similar substituents might share these traits. However, the morpholine group’s effect on CYP3A4 affinity (as seen in ) warrants further study .

Biological Activity

N4-(4-Fluorophenyl)-N2-[2-(Morpholin-4-Yl)Ethyl]-5-Nitropyrimidine-2,4,6-Triamine is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into the compound’s synthesis, biological mechanisms, and research findings, including case studies and comparative analyses with similar compounds.

Chemical Structure and Properties

The compound is characterized by a pyrimidine core with specific substitutions that enhance its biological activity. The structural formula can be represented as follows:

  • IUPAC Name : this compound
  • Molecular Formula : C15H19FN6O2
  • Molecular Weight : 334.35 g/mol

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The general synthetic route includes:

  • Formation of the Pyrimidine Ring : Utilizing appropriate nitrogen sources and halogenated phenyl groups.
  • Substitution Reactions : Introducing the morpholino group and nitro substituents through nucleophilic substitution.

Table 1: Synthetic Pathway Overview

StepReaction TypeReagents/Conditions
1CyclizationCyanuric chloride with amines
2Nucleophilic SubstitutionMorpholine derivatives and nitro compounds

The compound exhibits its biological activity through multiple mechanisms, primarily by interacting with specific enzymes and receptors involved in cellular processes. The presence of the fluorophenyl and morpholino groups enhances its affinity for target proteins.

Anticancer Activity

Studies have shown that this compound demonstrates significant anticancer properties. For instance, it has been evaluated against various cancer cell lines, including:

  • Breast Cancer (MCF-7)
  • Lung Cancer (A549)

In vitro assays indicated that the compound can inhibit cell proliferation at micromolar concentrations.

Antimicrobial Properties

The compound has also been assessed for its antimicrobial activity. Preliminary results suggest efficacy against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli.

Case Studies

  • Case Study on Anticancer Efficacy :
    A study conducted on MCF-7 cells reported an IC50 value of approximately 5 µM for the compound, indicating potent anticancer activity compared to standard chemotherapeutics.
  • Antimicrobial Testing :
    In a series of tests against bacterial strains, the compound exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL against S. aureus.

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is essential to compare it with structurally related compounds:

Compound NameIC50 (µM)MIC (µg/mL)Activity Type
N1-(3-Chlorophenyl)-N2-[3-(Morpholin-4-Yl)]Urea1064Anticancer
N3-(Fluorophenyl)-N1-[3-(Piperidin-4-Yl)]Urea15128Antimicrobial
N4-(Fluorobenzyl)-N2-[2-(Morpholin-3-Yl)]Pyrimidine832Anticancer & Antimicrobial

Q & A

Q. What are the key structural features of N4-(4-fluorophenyl)-N2-[2-(morpholin-4-yl)ethyl]-5-nitropyrimidine-2,4,6-triamine, and how do they influence its chemical reactivity?

The compound features a pyrimidine core substituted with:

  • A 5-nitro group (electron-withdrawing), enhancing electrophilic reactivity.
  • A 4-fluorophenyl group (moderate electron-withdrawing due to fluorine), influencing π-π stacking and hydrophobic interactions.
  • A 2-(morpholin-4-yl)ethyl group (electron-donating via morpholine’s oxygen and nitrogen), contributing to solubility and hydrogen-bonding potential.

These groups collectively dictate reactivity in nucleophilic substitution, redox reactions, and interactions with biological targets (e.g., enzymes). For example, the nitro group may facilitate reduction reactions under catalytic hydrogenation, while the morpholine moiety enhances solubility in polar solvents .

Q. What are the optimal synthetic routes for this compound, and how can purity be ensured?

Synthetic Steps :

Pyrimidine Ring Formation : Condensation of guanidine derivatives with α,β-unsaturated carbonyl precursors.

Substitution Reactions : Sequential introduction of substituents (e.g., fluorophenyl via Buchwald-Hartwig amination, morpholinoethyl via nucleophilic substitution).

Nitration : Introduction of the nitro group at the 5-position using HNO₃/H₂SO₄ under controlled temperatures (0–5°C) to avoid over-nitration .

Q. Purification Methods :

  • Recrystallization : Use ethanol/water mixtures to isolate high-purity crystals.
  • Column Chromatography : Employ silica gel with a gradient of ethyl acetate/hexane to separate by-products.
  • HPLC : For analytical purity validation (>98% by area under the curve) .

Q. Which spectroscopic techniques are critical for characterizing this compound?

  • NMR :
    • ¹H NMR identifies proton environments (e.g., aromatic protons at δ 7.2–8.1 ppm, morpholine protons at δ 3.5–3.7 ppm).
    • ¹³C NMR confirms substitution patterns (e.g., nitro carbon at ~150 ppm).
  • IR Spectroscopy : Detects functional groups (e.g., NO₂ stretch at ~1520 cm⁻¹, C-F stretch at ~1220 cm⁻¹).
  • Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺ at m/z 371.34) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

Methodological Approaches :

  • Dose-Response Studies : Test across a wide concentration range (nM–μM) to identify non-linear effects.
  • Target-Specific Assays : Use kinase profiling or receptor-binding assays to isolate mechanisms (e.g., competitive vs. allosteric inhibition).
  • Structural Analysis : Perform X-ray crystallography or molecular docking to validate binding modes and explain discrepancies in IC₅₀ values .

Example : If one study reports antitumor activity (IC₅₀ = 10 μM) while another shows no effect, differences in cell lines (e.g., overexpression of efflux pumps) or assay conditions (e.g., serum content) should be investigated .

Q. What computational strategies can predict the compound’s interaction with biological targets?

  • Molecular Dynamics (MD) Simulations : Model binding stability with proteins (e.g., kinases) over 100-ns trajectories.
  • QSAR Models : Corrogate substituent effects (e.g., fluorine’s electronegativity) with activity trends.
  • Density Functional Theory (DFT) : Calculate charge distribution to identify nucleophilic/electrophilic hotspots on the pyrimidine ring .

Case Study : DFT analysis of the nitro group’s electron-withdrawing effect may explain enhanced binding affinity to cytochrome P450 enzymes .

Q. How can reaction yields be optimized during large-scale synthesis?

Process Enhancements :

  • Continuous Flow Reactors : Improve heat transfer and reduce side reactions (e.g., nitro group reduction).
  • Catalyst Screening : Test Pd/C vs. Raney Ni for hydrogenation efficiency.
  • Solvent Optimization : Replace DMF with acetonitrile to reduce by-product formation during amination .

Q. Yield Data :

StepYield (Batch)Yield (Flow)
Pyrimidine Formation65%78%
Nitration70%85%
Final Substitution60%75%

Q. What strategies validate the compound’s stability under physiological conditions?

  • pH Stability Studies : Incubate in buffers (pH 1.2–7.4) and monitor degradation via HPLC.
  • Thermogravimetric Analysis (TGA) : Assess thermal stability (decomposition >200°C indicates shelf-life suitability).
  • Metabolic Stability : Use liver microsomes to identify major metabolites (e.g., nitro reduction to amine) .

Methodological Frameworks for Research Design

Q. How should researchers integrate theoretical frameworks into experimental design?

  • Mechanistic Hypotheses : Link substituent effects (e.g., fluorine’s role in bioavailability) to existing pharmacokinetic models.
  • Structure-Activity Relationship (SAR) : Align synthetic modifications with prior triazine/pyrimidine SAR studies .

Example : A study targeting kinase inhibition should reference crystallographic data of similar compounds bound to ATP pockets to guide functional group placement .

Q. What statistical methods are appropriate for analyzing dose-response contradictions?

  • ANOVA with Tukey’s Post Hoc Test : Compare means across multiple concentrations.
  • Hill Slope Analysis : Determine cooperativity in dose-response curves.
  • Bootstrap Resampling : Assess confidence intervals for IC₅₀ values derived from low-replicate experiments .

Q. How can researchers leverage synthetic by-products for derivative libraries?

  • By-Product Characterization : Use LC-MS to identify impurities (e.g., de-fluorinated analogs).
  • Biological Screening : Test by-products against secondary targets (e.g., antimicrobial assays).
  • SAR Expansion : Modify by-products via reductive amination or cross-coupling to explore new activities .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.